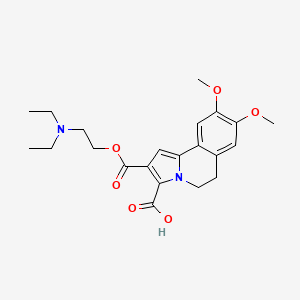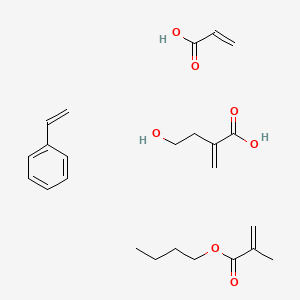
Butyl 2-methylprop-2-enoate;4-hydroxy-2-methylidenebutanoic acid;prop-2-enoic acid;styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-methyl-, butyl ester, polymer with ethenylbenzene, 2-hydroxyethyl-2-propenoate and 2-propenoic acid is a complex polymer that finds applications in various industries due to its unique chemical properties. This compound is a copolymer, meaning it is composed of multiple monomer units, each contributing distinct characteristics to the final material. The combination of these monomers results in a polymer with enhanced mechanical strength, flexibility, and chemical resistance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polymerization of its monomer components: 2-Propenoic acid, 2-methyl-, butyl ester, ethenylbenzene, 2-hydroxyethyl-2-propenoate, and 2-propenoic acid. The polymerization process typically employs free radical initiators under controlled temperature and pressure conditions to ensure the desired molecular weight and polymer structure are achieved .
Industrial Production Methods
In an industrial setting, the production of this polymer is carried out in large-scale reactors where the monomers are mixed in specific ratios. The reaction is initiated by adding a free radical initiator, and the mixture is maintained at a constant temperature to control the rate of polymerization. The resulting polymer is then purified and processed into various forms, such as films, coatings, or molded products .
Chemical Reactions Analysis
Types of Reactions
This polymer undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by altering its functional groups.
Substitution: The polymer can undergo substitution reactions where certain functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups, enhancing the polymer’s properties .
Scientific Research Applications
This polymer has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of controlled-release pharmaceuticals and tissue engineering scaffolds.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which this polymer exerts its effects involves interactions at the molecular level. The polymer’s functional groups can interact with various molecular targets, such as proteins or other polymers, leading to changes in their structure and function. These interactions are mediated by specific pathways, including hydrogen bonding, van der Waals forces, and covalent bonding .
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, butyl ester: A simpler ester with similar polymerization properties but lacks the additional functional groups present in the target polymer.
2-Propenoic acid, 2-methyl-, methyl ester: Another ester with similar reactivity but different physical properties due to the methyl group.
Ethenylbenzene: A monomer used in the production of polystyrene, offering different mechanical properties compared to the copolymer.
Uniqueness
The uniqueness of 2-Propenoic acid, 2-methyl-, butyl ester, polymer with ethenylbenzene, 2-hydroxyethyl-2-propenoate and 2-propenoic acid lies in its combination of monomers, which imparts a balance of flexibility, strength, and chemical resistance. This makes it suitable for a wide range of applications that require these specific properties .
Properties
CAS No. |
34268-75-2 |
|---|---|
Molecular Formula |
C24H34O7 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
butyl 2-methylprop-2-enoate;4-hydroxy-2-methylidenebutanoic acid;prop-2-enoic acid;styrene |
InChI |
InChI=1S/C8H14O2.C8H8.C5H8O3.C3H4O2/c1-4-5-6-10-8(9)7(2)3;1-2-8-6-4-3-5-7-8;1-4(2-3-6)5(7)8;1-2-3(4)5/h2,4-6H2,1,3H3;2-7H,1H2;6H,1-3H2,(H,7,8);2H,1H2,(H,4,5) |
InChI Key |
LHHXVVDSJGBNDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(=C)C.C=CC1=CC=CC=C1.C=CC(=O)O.C=C(CCO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


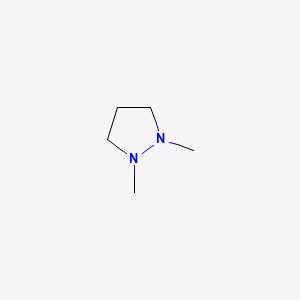
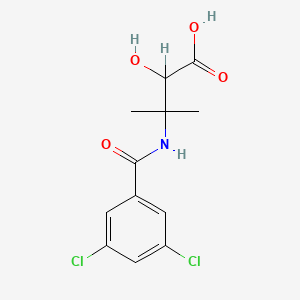
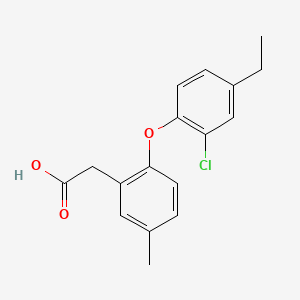

![3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d][1,2,3]triazin-7-amine](/img/structure/B14679055.png)
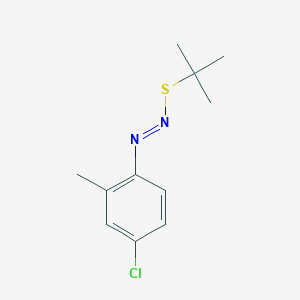
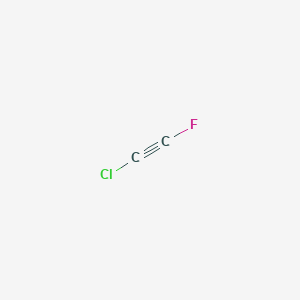
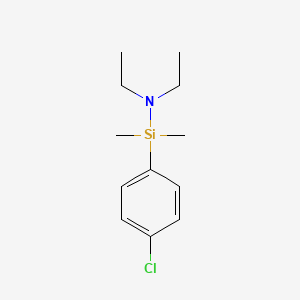
![3,5-diamino-6-chloro-N-[(E)-(cyanohydrazinylidene)methyl]pyrazine-2-carboxamide](/img/structure/B14679071.png)
![2-Chloro-N-[4-(3,4-dimethoxyphenyl)butyl]acetamide](/img/structure/B14679076.png)
![5-[(7H-Purin-6-yl)amino]pentanoic acid](/img/structure/B14679087.png)
